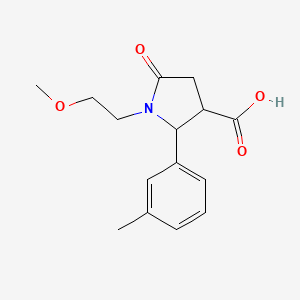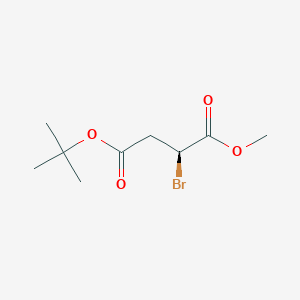
(S)-4-tert-Butyl 1-methyl 2-bromosuccinate
Vue d'ensemble
Description
“(S)-4-tert-Butyl 1-methyl 2-bromosuccinate” is a chemical compound with the CAS number 887143-08-0 . It is used in research and falls under the category of organic building blocks, specifically bromides and esters .
Physical And Chemical Properties Analysis
The compound “this compound” should be stored in an inert atmosphere at 2-8°C . The boiling point is not specified .Mécanisme D'action
The mechanism of action of (S)-4-tert-Butyl 1-methyl 2-bromosuccinate is not well understood. However, it is believed to act as an alkylating agent, which can modify the structure and function of biomolecules. This can lead to the inhibition of enzymatic activity and protein-protein interactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have cytotoxic effects on cancer cells, which makes it a potential candidate for anticancer drug development. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (S)-4-tert-Butyl 1-methyl 2-bromosuccinate is its high purity and stability, which makes it suitable for various lab experiments. It is also readily available and can be synthesized in large quantities. However, one of the main limitations of this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research on (S)-4-tert-Butyl 1-methyl 2-bromosuccinate. One of the main directions is the development of new synthetic methods for the preparation of this compound and its derivatives. This can lead to the synthesis of new biologically active compounds with potential applications in various fields. Another direction is the investigation of the mechanism of action of this compound, which can provide insights into its potential therapeutic applications. Moreover, the exploration of the biochemical and physiological effects of this compound can lead to the identification of new targets for drug development.
Applications De Recherche Scientifique
(S)-4-tert-Butyl 1-methyl 2-bromosuccinate has been widely used in scientific research due to its potential applications in various fields. It has been used as a precursor for the synthesis of various biologically active compounds, such as inhibitors of protein-protein interactions and enzyme inhibitors. It has also been used in the synthesis of fluorescent probes for imaging studies. Moreover, this compound has been used as a building block for the synthesis of complex natural products.
Safety and Hazards
The compound “(S)-4-tert-Butyl 1-methyl 2-bromosuccinate” is classified as dangerous . It has a UN number of 3265 and belongs to hazard class 8 . The precautionary statements associated with this compound include P264, P270, P271, P280, P303+P361+P353, P304+P340, P305+P351+P338, P310, P330, P331, P363, P403+P233, and P501 . The compound has hazard statements H302 and H314 .
Propriétés
IUPAC Name |
4-O-tert-butyl 1-O-methyl (2S)-2-bromobutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO4/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6H,5H2,1-4H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYNMVDLUFHECX-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



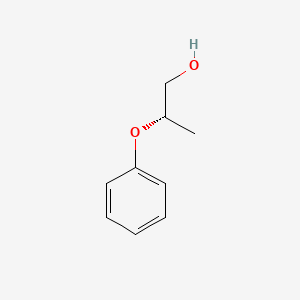
![5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3332238.png)
![Methyl [benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetate](/img/structure/B3332242.png)
![2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol](/img/structure/B3332245.png)
![[Benzoyl(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)amino]acetic acid](/img/structure/B3332248.png)
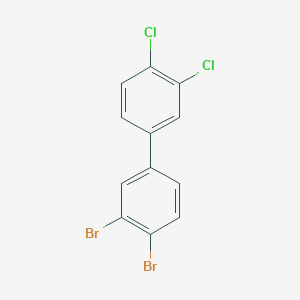
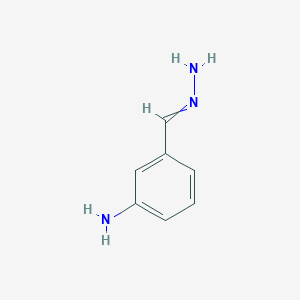
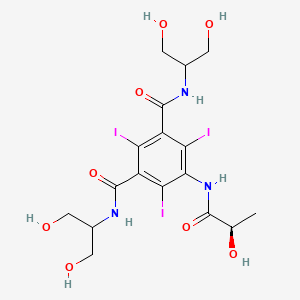
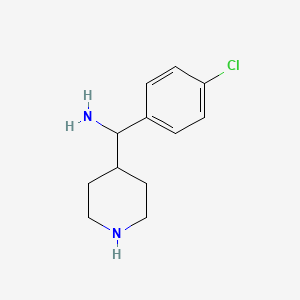
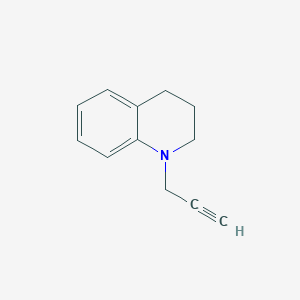

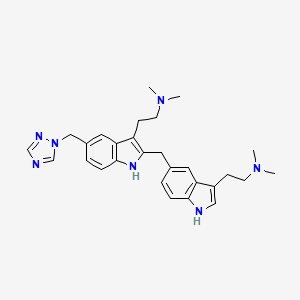
![(6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-methanol](/img/structure/B3332314.png)
